molecular formula C13H21N5 B11747216 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11747216
M. Wt: 247.34 g/mol
InChI Key: KLZZNWBIFAHBRH-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and an isopropyl group attached to the pyrazole rings. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives:

This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-7-6-12(16-17)8-14-13-9-18(10(2)3)15-11(13)4/h6-7,9-10,14H,5,8H2,1-4H3

InChI Key

KLZZNWBIFAHBRH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2C)C(C)C

Origin of Product

United States

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